5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole
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Overview
Description
5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole is a heterocyclic organic compound that features both bromomethyl and fluorophenyl substituents on an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-(3-fluorophenyl)-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(azidomethyl)-3-(3-fluorophenyl)-1,2-oxazole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2-oxazole
- 5-(Iodomethyl)-3-(3-fluorophenyl)-1,2-oxazole
- 5-(Methyl)-3-(3-fluorophenyl)-1,2-oxazole
Uniqueness
5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct reactivity and potential biological activity. The bromomethyl group is particularly useful for nucleophilic substitution reactions, while the fluorophenyl group can enhance the compound’s stability and lipophilicity.
Properties
IUPAC Name |
5-(bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZOJKDQSYNFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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